Cas no 90886-53-6 (methyl 3-amino-2,2,3-trimethylbutanoate)
methyl 3-amino-2,2,3-trimethylbutanoate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid,3-amino-2,2,3-trimethyl-, methyl ester
- 3-amino-2,2,3,3-tetramethylpropionic acid methyl ester
- methyl 3-amino-2,2,3-trimethylbutanoate
- Methyl 3-amino-2,2,3-trimethylbutyrate
- EN300-93049
- DTXSID0074685
- Z1255391881
- NS00005233
- Butanoic acid, 3-amino-2,2,3-trimethyl-, methyl ester
- AKOS013793472
- SCHEMBL8437555
- Butyric acid, 3-amino-2,2,3-trimethyl-, methyl ester
- methyl3-amino-2,2,3-trimethylbutanoate
- EC 431-720-7
- 90886-53-6
-
- MDL: MFCD11977705
- Inchi: 1S/C8H17NO2/c1-7(2,6(10)11-5)8(3,4)9/h9H2,1-5H3
- InChI Key: BJSXLPVEEZIQQQ-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)(C)C(C)(C)N)=O
Computed Properties
- Exact Mass: 159.126
- Monoisotopic Mass: 159.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 0.948
- Boiling Point: 201°Cat760mmHg
- Flash Point: 71.6°C
- Refractive Index: 1.441
methyl 3-amino-2,2,3-trimethylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M288413-10mg |
methyl 3-amino-2,2,3-trimethylbutanoate |
90886-53-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M288413-50mg |
methyl 3-amino-2,2,3-trimethylbutanoate |
90886-53-6 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M288413-100mg |
methyl 3-amino-2,2,3-trimethylbutanoate |
90886-53-6 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Enamine | EN300-93049-0.05g |
methyl 3-amino-2,2,3-trimethylbutanoate |
90886-53-6 | 95% | 0.05g |
$197.0 | 2024-05-21 | |
| Enamine | EN300-93049-0.1g |
methyl 3-amino-2,2,3-trimethylbutanoate |
90886-53-6 | 95% | 0.1g |
$293.0 | 2024-05-21 | |
| Enamine | EN300-93049-0.25g |
methyl 3-amino-2,2,3-trimethylbutanoate |
90886-53-6 | 95% | 0.25g |
$418.0 | 2024-05-21 | |
| Enamine | EN300-93049-0.5g |
methyl 3-amino-2,2,3-trimethylbutanoate |
90886-53-6 | 95% | 0.5g |
$656.0 | 2024-05-21 | |
| Enamine | EN300-93049-1.0g |
methyl 3-amino-2,2,3-trimethylbutanoate |
90886-53-6 | 95% | 1.0g |
$842.0 | 2024-05-21 | |
| Enamine | EN300-93049-2.5g |
methyl 3-amino-2,2,3-trimethylbutanoate |
90886-53-6 | 95% | 2.5g |
$1650.0 | 2024-05-21 | |
| Enamine | EN300-93049-5.0g |
methyl 3-amino-2,2,3-trimethylbutanoate |
90886-53-6 | 95% | 5.0g |
$2443.0 | 2024-05-21 |
methyl 3-amino-2,2,3-trimethylbutanoate Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on methyl 3-amino-2,2,3-trimethylbutanoate
Comprehensive Analysis of Methyl 3-amino-2,2,3-trimethylbutanoate (CAS No. 90886-53-6): Properties, Applications, and Industry Trends
Methyl 3-amino-2,2,3-trimethylbutanoate (CAS No. 90886-53-6) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries due to its unique structural features. This ester derivative, characterized by a branched alkyl chain and an amino functional group, serves as a versatile building block in synthetic chemistry. Its molecular formula C9H19NO2 and molecular weight of 173.25 g/mol make it particularly valuable for designing chiral intermediates and peptide mimetics.
Recent advancements in green chemistry have spotlighted compounds like methyl 3-amino-2,2,3-trimethylbutanoate as potential candidates for sustainable synthesis. Researchers are exploring its role in catalyzed asymmetric reactions, where its sterically hindered structure improves enantioselectivity. The compound's stability under mild conditions aligns with industry demands for energy-efficient processes, a trending topic in 2024 chemical research.
The pharmaceutical applications of CAS 90886-53-6 are particularly noteworthy. Its structural similarity to unnatural amino acids makes it valuable for developing bioactive molecules and prodrug formulations. Current studies investigate its incorporation into neurological therapeutics, addressing growing market needs for CNS-targeting compounds. These developments respond to frequent search queries about "novel drug scaffolds" and "blood-brain barrier permeable molecules."
From a technical perspective, methyl 3-amino-2,2,3-trimethylbutanoate exhibits excellent solubility in common organic solvents (ethanol, dichloromethane) while maintaining stability in aqueous environments at controlled pH levels. This balance makes it ideal for multistep synthesis workflows. Analytical data from recent publications show consistent purity levels >98% when produced via optimized reductive amination protocols, a process frequently searched by synthetic chemists.
The compound's structure-activity relationship (SAR) has become a focus area for medicinal chemistry teams. Computational modeling reveals how the trimethylbutanoate backbone influences molecular conformation and target binding. These insights address common researcher questions about "steric effects in drug design" and "conformationally restricted analogs," making CAS 90886-53-6 relevant to contemporary computational chemistry discussions.
Industrial scale-up considerations for 90886-53-6 involve innovative continuous flow chemistry approaches. Manufacturers are adopting these methods to meet rising demand while minimizing waste generation—a response to increasing searches for "sustainable scale-up techniques." The compound's crystalline form at room temperature facilitates purification, an important factor for GMP-compliant production in regulated industries.
Emerging applications in agrochemical research demonstrate the compound's versatility. Its structural motifs show promise in developing plant growth regulators with improved environmental profiles. This aligns with current agricultural trends toward eco-friendly crop protection agents, a hot topic in both academic literature and patent filings.
Quality control protocols for methyl 3-amino-2,2,3-trimethylbutanoate typically combine HPLC analysis with spectroscopic characterization (IR, NMR, MS). These standardized methods ensure batch-to-batch consistency for research and industrial users. The compound's well-defined spectral fingerprints make it particularly suitable for method development studies, addressing common analytical chemistry challenges.
Market analysts note growing interest in CAS 90886-53-6 from specialty chemical manufacturers, with projected CAGR of 6.2% (2024-2030). This growth reflects broader industry shifts toward high-value intermediates for targeted therapies. The compound's patent landscape shows increasing activity, particularly in bioconjugation technologies and controlled release systems—areas receiving frequent search traffic from formulation scientists.
From a regulatory standpoint, methyl 3-amino-2,2,3-trimethylbutanoate presents favorable characteristics for global commercialization. Its REACH compliance status and absence from restricted substance lists facilitate international trade. Safety data sheets indicate standard handling precautions comparable to similar amino acid derivatives, making it accessible to diverse research facilities.
Future research directions likely explore the compound's potential in biocatalysis and enzyme-mediated transformations. Early studies suggest its branched structure may interact uniquely with engineered enzymes, opening possibilities for biobased production routes. These developments align with trending searches for "biocatalytic asymmetric synthesis" and "green manufacturing platforms."
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